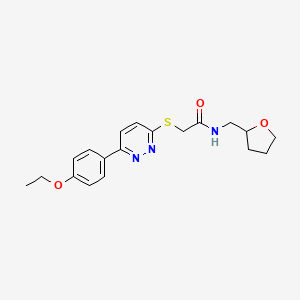

2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Descripción

This compound is a pyridazine-based acetamide derivative featuring a thioether linkage at the pyridazin-3-yl position and a 4-ethoxyphenyl substituent at the pyridazin-6-yl position. The acetamide group is further substituted with a tetrahydrofuran-2-ylmethyl moiety, contributing to its unique stereoelectronic profile. Pyridazine derivatives are of significant interest due to their biological activity, particularly in modulating enzyme targets and receptor interactions .

Propiedades

IUPAC Name |

2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c1-2-24-15-7-5-14(6-8-15)17-9-10-19(22-21-17)26-13-18(23)20-12-16-4-3-11-25-16/h5-10,16H,2-4,11-13H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIRXOULYXMZFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide (CAS Number: 872689-24-2) is a complex organic molecule with potential biological activity. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 373.5 g/mol. The structure features a pyridazine ring, an ethoxyphenyl group, and a thioacetamide moiety, which are indicative of its potential reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 373.5 g/mol |

| CAS Number | 872689-24-2 |

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Formation of the Pyridazine Core : This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

- Introduction of the Ethoxyphenyl Group : This is often done via nucleophilic aromatic substitution.

- Thioether Formation : The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound.

- Acetamide Coupling : Finally, the acetamide group is introduced through an amide coupling reaction.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antibacterial activity. For instance, studies have shown that certain pyridazine derivatives possess effective antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Preliminary findings suggest that derivatives related to this compound show MIC values ranging from 20 to 70 µM against strains such as Staphylococcus aureus and Escherichia coli .

The biological activity may involve interaction with specific enzymes or receptors within microbial cells, potentially disrupting their function or growth. The presence of the thio group in the structure could enhance its ability to interact with biological targets.

Case Studies

Several case studies have investigated the biological efficacy of similar compounds:

- Study on Pyridazine Derivatives : A study demonstrated that certain pyridazine-based compounds exhibited potent antibacterial effects against multi-drug resistant strains, highlighting their potential as therapeutic agents .

- Evaluation Against Resistant Strains : Another case study focused on evaluating the activity of various derivatives against resistant E. coli strains, showing promising results that warrant further investigation .

Research Findings

Recent literature reviews emphasize the importance of structural modifications in enhancing the biological activity of pyridazine derivatives. Key findings include:

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Pyridazine Core

Key Analog 1 : 2-[[6-(4-Methylphenyl)pyridazin-3-yl]thio]-N-(tetrahydrofurfuryl)acetamide (CAS 872694-73-0)

- Structural Difference : Replaces the 4-ethoxyphenyl group with a 4-methylphenyl (p-tolyl) group.

- Synthesis : Synthesized via similar coupling methods (e.g., HATU-mediated amidation), with yields comparable to the target compound (57.5% in related pyrimidoindole analogs) .

Key Analog 2 : 2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 891117-12-7)

- Structural Difference : Replaces the pyridazin-3-ylthio group with a triazolopyridazine core.

Heterocyclic Core Modifications

Compound 33 (from ): 2-((4-Oxo-3-phenylpyrimido[5,4-b]indol-2-yl)thio)-N-(tetrahydrofurfuryl)acetamide

- Structural Difference : Pyrimidoindole core instead of pyridazine.

- Impact : The fused indole system increases aromatic surface area, likely improving π-π stacking interactions but reducing solubility .

Compound 6y (from ): N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide

- Structural Difference : Indole-based acetamide with bulky tert-butyl and chlorobenzoyl groups.

- Impact : The tert-butyl group enhances metabolic stability, while the chlorobenzoyl moiety may confer selectivity for cytochrome P450 isoforms .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | p-Tolyl Analog (CAS 872694-73-0) | Triazolopyridazine (CAS 891117-12-7) |

|---|---|---|---|

| LogP | Estimated 2.8–3.2 | 2.5–2.9 | 3.1–3.5 |

| Solubility (µg/mL) | ~20–30 (aqueous buffer) | ~30–40 | <10 |

| Metabolic Stability | Moderate (tetrahydrofuran) | High (methyl group) | Low (triazole susceptibility) |

- Tetrahydrofuran vs. Tetrahydrothiophene : The tetrahydrofuran-2-yl group in the target compound offers better oxidative stability compared to sulfur-containing analogs (e.g., thietan-3-yloxy derivatives) .

Q & A

Q. How can researchers address low reproducibility in biological assays involving this compound?

- Methodology :

- Batch-to-batch consistency : Implement QC protocols (e.g., NMR, HPLC) for each synthesized batch .

- Assay standardization : Use reference compounds (e.g., staurosporine for kinase assays) to normalize inter-lab variability .

- Meta-analysis : Pool data from multiple studies to identify confounding factors (e.g., serum concentration in cell media) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.